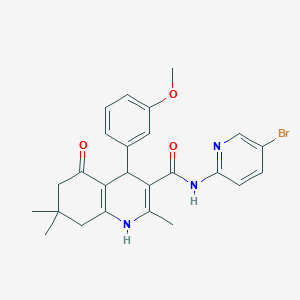
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BRD4 inhibitor, and it has been found to have a significant impact on various biological processes, including cancer cell proliferation, inflammation, and immune response.
Mécanisme D'action
BRD4 inhibitor works by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, this compound targets the bromodomain and extraterminal (BET) family of proteins, which are known to play a critical role in the development of cancer and other diseases. By inhibiting the activity of these proteins, BRD4 inhibitor can effectively suppress the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BRD4 inhibitor have been extensively studied in both in vitro and in vivo models. Several studies have shown that this compound can effectively inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, BRD4 inhibitor has been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using BRD4 inhibitor in lab experiments is its high specificity for BET proteins, which makes it an effective tool for studying the role of these proteins in various biological processes. Additionally, this compound has been found to have low toxicity in vitro and in vivo models, making it a safe and reliable option for scientific research.
However, one of the limitations of using BRD4 inhibitor in lab experiments is its relatively high cost, which may limit its widespread use in research. Additionally, this compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving BRD4 inhibitor. One potential avenue is the development of more potent and selective inhibitors of BET proteins, which could have significant therapeutic applications in cancer and inflammatory diseases. Additionally, future research could focus on understanding the mechanisms underlying the anti-inflammatory effects of BRD4 inhibitor, which could lead to the development of new treatments for inflammatory disorders. Finally, further studies are needed to explore the potential applications of BRD4 inhibitor in other areas, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then subjected to a series of reactions, including acylation, cyclization, and reduction, to obtain the final compound.
Applications De Recherche Scientifique
BRD4 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound can inhibit the proliferation of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, BRD4 inhibitor has been found to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
N-(5-bromo-2-pyridinyl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C25H26BrN3O3 |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26BrN3O3/c1-14-21(24(31)29-20-9-8-16(26)13-27-20)22(15-6-5-7-17(10-15)32-4)23-18(28-14)11-25(2,3)12-19(23)30/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31) |
Clé InChI |
WHNJOFNXEAAEGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-benzoyl-4-(4-bromophenyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304158.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)








